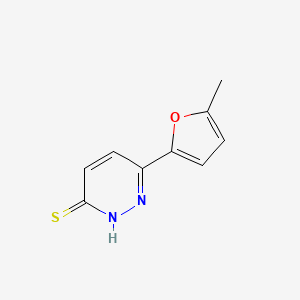

6-(5-Methylfuran-2-yl)pyridazine-3-thiol

Description

Propriétés

Numéro CAS |

2097966-29-3 |

|---|---|

Formule moléculaire |

C9H8N2OS |

Poids moléculaire |

192.24 g/mol |

Nom IUPAC |

3-(5-methylfuran-2-yl)-1H-pyridazine-6-thione |

InChI |

InChI=1S/C9H8N2OS/c1-6-2-4-8(12-6)7-3-5-9(13)11-10-7/h2-5H,1H3,(H,11,13) |

Clé InChI |

AEDABQDQRFNLJE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)C2=NNC(=S)C=C2 |

SMILES canonique |

CC1=CC=C(O1)C2=NNC(=S)C=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 6-(5-Methylfuran-2-yl)pyridazine-3-thiol with analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic pathways:

Key Observations :

Thiol vs. Other Functional Groups: Thiol-containing derivatives (e.g., pyridazine-3-thiols) exhibit higher reactivity toward electrophiles and metals compared to hydroxyl or amine analogs .

Synthetic Pathways: Cyclization Reactions: Compounds like 4d and 5 (from ) are synthesized via Knoevenagel condensations and cyclizations, suggesting similar routes could apply to the target compound . Thiol Incorporation: Thiol groups are often introduced using thiourea or carbon disulfide under basic conditions, as seen in for oxadiazole-thiones .

Physicochemical Properties :

- Melting Points : Triazolo-pyridine derivatives (e.g., 4d , 6 ) exhibit high melting points (213–273°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking . The target compound’s melting point is unreported but likely influenced by furan’s lower polarity compared to phenyl or thiophene groups.

- Solubility : Furan-containing compounds may show better solubility in polar aprotic solvents (e.g., DMSO) compared to phenyl analogs .

Computational Insights: Density Functional Theory (DFT) studies on furan-containing chalcones () reveal that methylfuran substituents significantly alter molecular electrostatic potentials and nonlinear optical properties . Similar computational modeling could predict the target compound’s electronic behavior.

Méthodes De Préparation

Step 1: Formation of the Pyridazine Ring

- Starting Materials : Hydrazine derivatives and dicarbonyl compounds.

- Reaction Conditions : Typically involves refluxing the reactants in a solvent like ethanol or methanol.

- Example Reaction :

- Reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.

Step 3: Thiolation

- Starting Materials : The furan-substituted pyridazine from Step 2 and a thiolating agent (e.g., Lawesson's reagent).

- Reaction Conditions : Typically involves heating the reactants in a solvent like toluene or DMF.

- Example Reaction :

- Reaction of the furan-substituted pyridazine with Lawesson's reagent to introduce the thiol group.

Analytical Techniques

The synthesized compound can be characterized using various analytical techniques:

- Infrared (IR) Spectroscopy : To confirm the presence of functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure and purity of the compound.

- Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

The synthesis of heterocyclic compounds like pyridazines and furans is well-documented, with applications in pharmaceuticals and materials science. The introduction of a thiol group can enhance biological activity or modify physical properties. However, specific research findings on 6-(5-Methylfuran-2-yl)pyridazine-3-thiol would require detailed studies on its synthesis, characterization, and biological evaluation.

Q & A

Q. How to optimize reaction conditions for scale-up without compromising purity?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like solvent volume, temperature, and catalyst loading. and suggest scalable protocols (e.g., 4 mL dioxane per 0.4 g substrate). Implement inline PAT (process analytical technology) tools for real-time monitoring, ensuring reproducibility during pilot-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.